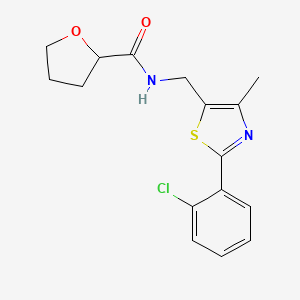

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

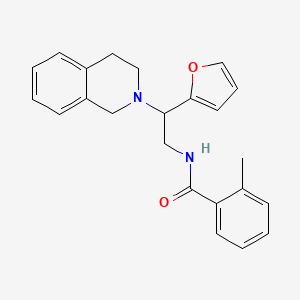

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMT-3 is a member of the thiazole family of compounds and is structurally similar to other thiazole derivatives that have been shown to have anticancer and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Synthesis of Antitumor Agents

Research has shown the development of compounds with potential antitumor activities through the synthesis and chemical modification of certain imidazotetrazines, highlighting the importance of specific structural components for broad-spectrum antitumor activity. These compounds demonstrate curative activities against certain leukemia types, suggesting their role as prodrug modifications for more effective cancer treatments (Stevens et al., 1984).

Development of Antimicrobial and Antioxidant Agents

The synthesis of novel heterocyclic compounds incorporating selenium has been undertaken, showing significant efficiency in dyeing polyester fibers while also exhibiting high antioxidant, antitumor, and antimicrobial activities. This dual functionality indicates their potential in creating sterile or biologically active fabrics for various applications, further underlining the compound's relevance in materials science and biomedical research (Khalifa et al., 2015).

Innovative Approaches to Synthesize Biologically Active Compounds

Studies on the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives have explored their potential as biological agents, showing significant inhibition on bacterial and fungal growth. This research indicates a broad application in developing new antimicrobial agents (Akbari et al., 2008).

Exploration of Antisecretory and Antiulcer Activities

The synthesis of new thioamide derivatives and their evaluation for antisecretory and antiulcer activities highlight the compound's utility in gastrointestinal research. By altering specific structural components, researchers aim to develop more effective treatments for conditions like ulcers, showcasing the compound's importance in therapeutic agent development (Aloup et al., 1987).

Advanced Miticidal Applications

The discovery of hexythiazox as a potent miticide originated from the modification of fungicidal thiazolotriazines, demonstrating the compound's role in agricultural science for pest control. The structural modifications leading to its development emphasize the importance of chemical synthesis in producing effective miticides (Ishimitsu et al., 1994).

Propiedades

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2S/c1-10-14(9-18-15(20)13-7-4-8-21-13)22-16(19-10)11-5-2-3-6-12(11)17/h2-3,5-6,13H,4,7-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATCULVBIRITSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)

![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)

![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)

![2-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2564560.png)

![N,N-diethyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2564561.png)

![1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2564564.png)